Enhanced Lipophilicity and Hydrogen‑Bond Acceptor Capacity vs. the Non‑Fluorinated Aryl Analog (CAS 15191-68-1)
The target compound contains both a 3‑fluoro substituent (on the aryl ring) and a 4‑methoxy group, resulting in an XLogP3 of 2.6 and seven hydrogen bond acceptors, compared to an XLogP3 of approximately 2.0–2.2 and five hydrogen bond acceptors for the non‑fluorinated analog 4,4,4‑trifluoro‑1‑(4‑methoxyphenyl)butane‑1,3‑dione (CAS 15191‑68‑1) [1][2]. The increased lipophilicity and electron‑withdrawing character of the fluorine atom can influence passive membrane permeability and enzyme binding pocket fit [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS 15191-68-1); XLogP3 ≈ 2.0–2.2 (estimated from PubChem computed data) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | PubChem XLogP3 3.0 computational model |
Why This Matters
Higher XLogP3 and additional H‑bond acceptors can improve membrane permeability and alter target engagement, making the fluorinated compound a potentially superior starting point for CNS‑penetrant or intracellular target programs where logP optimization is critical.
- [1] PubChem Compound Summary CID 12921694, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. https://pubchem.ncbi.nlm.nih.gov/compound/12921694 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS 15191-68-1). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
